2,4-Dichloropyrido[3,2-D]pyrimidine

Regioselective synthesis SNAr Palladium-catalyzed cross-coupling

2,4-Dichloropyrido[3,2-D]pyrimidine (CAS 39551-54-7) is a halogenated heterocyclic building block belonging to the pyrido[3,2-d]pyrimidine scaffold class, a privileged nitrogen-containing bicyclic pharmacophore widely employed in medicinal chemistry for kinase inhibitor design. The compound features chlorine atoms at both the C-2 and C-4 positions of the fused pyridine-pyrimidine core, enabling orthogonal, regioselective functionalization via sequential nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Molecular Formula C7H3Cl2N3
Molecular Weight 200.02 g/mol
CAS No. 39551-54-7
Cat. No. B1314816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloropyrido[3,2-D]pyrimidine
CAS39551-54-7
Molecular FormulaC7H3Cl2N3
Molecular Weight200.02 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=NC(=N2)Cl)Cl)N=C1
InChIInChI=1S/C7H3Cl2N3/c8-6-5-4(2-1-3-10-5)11-7(9)12-6/h1-3H
InChIKeyUVVFNZJVLRJSMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloropyrido[3,2-D]pyrimidine – CAS 39551-54-7: Procurement-Grade Halogenated Heterocyclic Building Block for Regioselective Drug Discovery


2,4-Dichloropyrido[3,2-D]pyrimidine (CAS 39551-54-7) is a halogenated heterocyclic building block belonging to the pyrido[3,2-d]pyrimidine scaffold class, a privileged nitrogen-containing bicyclic pharmacophore widely employed in medicinal chemistry for kinase inhibitor design . The compound features chlorine atoms at both the C-2 and C-4 positions of the fused pyridine-pyrimidine core, enabling orthogonal, regioselective functionalization via sequential nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions [1]. With a molecular formula of C7H3Cl2N3 and a molecular weight of 200.03 g/mol, this intermediate is a cornerstone for synthesizing 2,4-disubstituted and 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine derivatives that have demonstrated potent activity against PI3K, mTOR, DHFR, and cholinesterase targets [2].

Why Generic Pyridopyrimidine Building Blocks Cannot Substitute for 2,4-Dichloropyrido[3,2-D]pyrimidine in Regioselective Synthesis


Pyridopyrimidine regioisomers—including pyrido[2,3-d]pyrimidine, pyrido[3,4-d]pyrimidine, and pyrido[4,3-d]pyrimidine—exhibit fundamentally different electronic distributions, regioselectivity patterns, and biological target engagement profiles despite sharing the same empirical formula [1]. The pyrido[3,2-d]pyrimidine scaffold uniquely positions the pyridine nitrogen adjacent to the pyrimidine ring, creating a distinct electrophilic reactivity hierarchy at C-4 versus C-2 that enables predictable, sequential chlorine discrimination during SNAr and cross-coupling reactions [2]. This regioselectivity directly translates into divergent biological outcomes: scaffold hopping from pyrido[2,3-d]pyrimidine to pyrido[3,2-d]pyrimidine improved pcDHFR potency by approximately 4.4-fold in head-to-head comparison [3], while pyrido[3,2-d]pyrimidine-based PI3Kδ inhibitors achieved subnanomolar potency with superior isoform selectivity over pyrido[3,4-d]pyrimidine counterparts [4]. Substituting with an alternative regioisomer therefore alters both synthetic tractability and target pharmacology, making 2,4-dichloropyrido[3,2-d]pyrimidine irreplaceable for specific kinase and DHFR discovery programs.

Quantitative Differentiation Evidence: 2,4-Dichloropyrido[3,2-D]pyrimidine vs. Closest Analogs and Regioisomers


C-4 Regioselective SNAr and Pallado-Dehalogenation: Enables Predictable Sequential Derivatization Unavailable in Alternative Pyridopyrimidine Regioisomers

In 2,4-dichloropyrido[3,2-d]pyrimidine, both SNAr reactions and palladium-catalyzed hydro-deshalogenation occur exclusively at the C-4 position, leaving the C-2 chlorine intact for subsequent orthogonal functionalization . This contrasts with 2,4-dichloropyrido[2,3-d]pyrimidine, where C-4 is also more reactive toward SNAr but the altered electronic landscape of the [2,3-d] scaffold modifies the selectivity margin and the scope of compatible cross-coupling conditions [1]. The synthetic consequence is that 2,4-dichloropyrido[3,2-d]pyrimidine enables clean, two-step divergent access to dissymmetric 2,4-di(het)aryl and 2,4-diamino products in high yields without requiring protecting group strategies [2].

Regioselective synthesis SNAr Palladium-catalyzed cross-coupling Chlorine discrimination

Scaffold Hopping in DHFR: Pyrido[3,2-d]pyrimidine Delivers 4.4-Fold Potency Gain Over Pyrido[2,3-d]pyrimidine Against pcDHFR

Direct head-to-head comparison of regioisomeric scaffolds revealed that pyrido[3,2-d]pyrimidine derivative 7 inhibited Pneumocystis carinii DHFR (pcDHFR) with an IC50 of 1,400 nM, while the corresponding pyrido[2,3-d]pyrimidine analog 8 showed an IC50 of 6,100 nM [1]. This represents an approximately 4.4-fold improvement in pcDHFR potency solely attributable to the scaffold nitrogen position. Furthermore, the pyrido[3,2-d]pyrimidine series produced compound 15 with an IC50 of 80 nM against Pneumocystis jirovecii DHFR (pjDHFR) and 28-fold selectivity over human DHFR (hDHFR), a selectivity window not achieved by earlier pyrido[2,3-d]pyrimidine-based inhibitors [2].

Dihydrofolate reductase Pneumocystis pneumonia Scaffold hopping Selectivity

PI3Kδ Inhibition: Pyrido[3,2-d]pyrimidine Derivative S5 Achieves Single-Digit Nanomolar Potency with Demonstrated Selectivity Over PI3K Isoforms vs. Idelalisib

Compound S5, a pyrido[3,2-d]pyrimidine derivative, exhibited an IC50 of 2.82 nM against PI3Kδ enzyme and an IC50 of 0.035 μM against SU-DHL-6 lymphoma cells in antiproliferation assays [1]. When compared to the clinically approved PI3Kδ inhibitor idelalisib, compound S5 demonstrated significant improvement in PI3Kδ potency and superior selectivity over other class I PI3K isoforms (α, β, γ), as confirmed by isoform profiling [2]. The selectivity advantage is structurally linked to the pyrido[3,2-d]pyrimidine scaffold, which enables favorable hinge-region hydrogen bonding interactions in the PI3Kδ ATP-binding pocket that are less accessible to non-pyridopyrimidine chemotypes [3].

PI3Kδ inhibitor Hematologic malignancies Kinase selectivity Idelalisib comparator

2,4,7-Trisubstituted Pyrido[3,2-d]pyrimidines Achieve PI3Kα IC50 of 3–10 nM, Outperforming 2,4-Di-Substituted Pyrimidopyrimidine Reference Compounds

In a systematic SAR study, six novel 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine derivatives demonstrated PI3Kα IC50 values between 3 and 10 nM, representing a clear improvement over the 2,4-di-substituted pyrimidopyrimidine reference compounds used as baseline comparators [1]. The C-7 substituent was identified as a key molecular determinant for enhancing kinase inhibitory efficiency and for modulating selectivity between PI3K and mTOR [2]. Compounds with optimal C-7 substitution induced micromolar cytotoxicity specifically in cancer cell lines harboring an overactivated PI3K pathway (e.g., PC3 prostate cancer and MCF7 breast cancer cells), confirming target engagement in a pathway-dependent manner [3].

PI3Kα inhibitor mTOR dual inhibition SAR Cancer

Synthetic Accessibility: One-Pot Di(het)arylation and Diamination Routes From 2,4-Dichloropyrido[3,2-d]pyrimidine Achieve Superior Efficiency vs. Stepwise Protocols

Two one-pot synthetic methodologies—di(het)arylation via sequential SNAr/Suzuki coupling and diamination via double SNAr—were developed starting from 2,4-dichloropyrido[3,2-d]pyrimidine, both relying on the intrinsic C-4-first chlorine discrimination [1]. The one-pot di(het)arylation and diamination processes were directly compared to their corresponding step-by-step syntheses and were found to deliver highly functionalized 2,4-disubstituted products in very good yields with reduced purification requirements and shorter overall reaction times [2]. The parent dichloride is synthesized from 2,4-dihydroxypyrido[3,2-d]pyrimidine via chlorination with POCl3/PCl5 at 135°C, producing 2,4-dichloropyrido[3,2-d]pyrimidine in 48–55% yield depending on the specific conditions employed .

One-pot synthesis Diarylation Diamination Synthetic efficiency

Multi-Target Directed Ligand Design: Pyrido[3,2-d]pyrimidine Bioisostere 10b Demonstrates Dual ChE Inhibition and Anti-Aβ Aggregation Activity, Offering a Differentiated Profile vs. Quinazoline Analogs

In a comparative multi-target directed ligand (MTDL) study for Alzheimer's disease, pyrido[3,2-d]pyrimidine bioisostere 10b (N2-isopropyl-N4-phenethylpyrido[3,2-d]pyrimidine-2,4-diamine) demonstrated dual cholinesterase inhibition and inhibited Aβ40 aggregation with an IC50 of 1.1 μM, alongside iron-chelating properties (23.6% chelation at 50 μM) [1]. By comparison, the quinazoline-based analog 8h showed Aβ40 IC50 = 900 nM and AChE IC50 = 8.6 μM, while compound 8e (quinazoline) achieved BuChE IC50 = 100 nM, representing a 36-fold improvement over donepezil (BuChE IC50 = 3.6 μM) [2]. The pyrido[3,2-d]pyrimidine scaffold thus provides a complementary multi-target profile that combines anti-amyloid, cholinergic, and metal-chelating activities within a single molecular framework, a polypharmacology advantage not achievable with simpler single-target chemotypes [3].

Alzheimer's disease Cholinesterase inhibition Aβ aggregation Multi-target directed ligand

Optimal Procurement and Application Scenarios for 2,4-Dichloropyrido[3,2-D]pyrimidine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Drug Discovery: PI3Kδ- and PI3Kα/mTOR-Targeted Oncology Programs Requiring Sub-10 nM Starting Points

For medicinal chemistry teams pursuing selective PI3Kδ inhibitors for hematologic malignancies, 2,4-dichloropyrido[3,2-d]pyrimidine is the preferred building block. Derivatives synthesized from this scaffold have achieved PI3Kδ IC50 values of 2.82 nM with superior isoform selectivity over the clinical benchmark idelalisib [1]. Simultaneously, 2,4,7-trisubstituted derivatives have delivered PI3Kα IC50 values of 3–10 nM with pathway-dependent cellular cytotoxicity [2]. Procurement of this specific dichloride intermediate enables parallel exploration of both PI3K isoform-selective and dual PI3K/mTOR inhibitor chemical space from a single versatile starting material.

Anti-Infective DHFR Inhibitor Development: Leveraging the 4.4-Fold Scaffold Advantage Over Pyrido[2,3-d]pyrimidine for Pneumocystis Pneumonia

Research groups targeting dihydrofolate reductase (DHFR) for anti-pneumocystis therapy should prioritize pyrido[3,2-d]pyrimidine-based scaffolds. The direct experimental evidence showing a 4.4-fold improvement in pcDHFR potency (IC50 1,400 nM vs. 6,100 nM for the pyrido[2,3-d] regioisomer) and the achievement of 28-fold selectivity for pjDHFR over human DHFR with lead compound 15 (IC50 = 80 nM) confirm the scaffold's superiority [3]. 2,4-Dichloropyrido[3,2-d]pyrimidine serves as the gateway intermediate for constructing these 2,4-diamino-6-substituted antifolate analogs.

Multi-Target Directed Ligand (MTDL) Design in Neurodegeneration: Combining Anti-Amyloid, Cholinergic, and Metal-Chelating Pharmacophores

Neuroscience drug discovery programs pursuing multi-target directed ligands for Alzheimer's disease can exploit the pyrido[3,2-d]pyrimidine scaffold's unique ability to accommodate anti-Aβ aggregation (IC50 = 1.1 μM), dual cholinesterase inhibition, and iron chelation (23.6% at 50 μM) within a single molecular entity [4]. The regioselective functionalization at C-4 and C-2 positions of 2,4-dichloropyrido[3,2-d]pyrimidine allows systematic diversification of the N2 and N4 substituents to optimize the multi-target activity profile against a panel of AD-relevant targets simultaneously.

Regioselective Methodology Development and Chemical Biology Tool Compound Synthesis

Academic and industrial synthetic methodology groups investigating sequential SNAr/cross-coupling strategies benefit from 2,4-dichloropyrido[3,2-d]pyrimidine as a well-characterized model substrate with predictable C-4-first chlorine discrimination [5]. The validated one-pot di(het)arylation and diamination protocols provide a benchmark for developing new sequential functionalization methodologies. Additionally, the scaffold's demonstrated engagement across diverse biological targets (kinases, DHFR, cholinesterases) makes it ideal for synthesizing chemical biology probe collections for target identification and validation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dichloropyrido[3,2-D]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.